molecular formula C10H12N6O2S B2834169 1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile CAS No. 318469-21-5

1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B2834169
CAS No.: 318469-21-5
M. Wt: 280.31
InChI Key: MCAVNMLWXKGVAB-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a triazole moiety and a methylsulfonyl group

Preparation Methods

The synthesis of 1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the triazole and methylsulfonyl groups. Common synthetic routes include:

    Formation of the Pyrazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Moiety: This can be achieved through nucleophilic substitution reactions, where a suitable triazole derivative is reacted with the pyrazole intermediate.

    Addition of the Methylsulfonyl Group: This step typically involves the use of methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group onto the pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or methylsulfonyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    1-(methylsulfonyl)-1H-benzotriazole: This compound also contains a methylsulfonyl group but differs in the core structure, which is a benzotriazole ring.

    1-(methylsulfonyl)piperidin-4-amine: This compound features a piperidine ring instead of a pyrazole ring.

    1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate: This compound contains a triazole ring similar to the target compound but has different substituents.

Properties

IUPAC Name

1-methylsulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2S/c1-10(2,15-7-12-6-14-15)9-8(4-11)5-13-16(9)19(3,17)18/h5-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAVNMLWXKGVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=NN1S(=O)(=O)C)C#N)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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